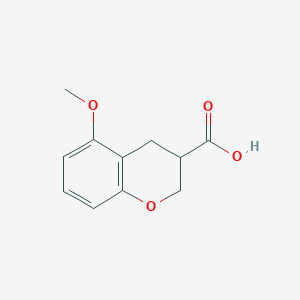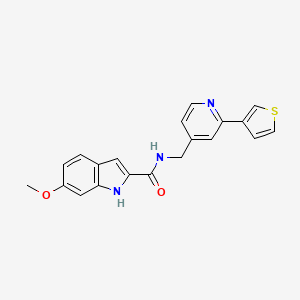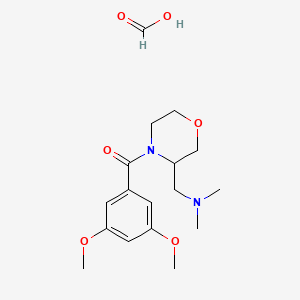![molecular formula C28H32N4O5S2 B2401254 4-piperidin-1-ylsulfonyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide CAS No. 393835-08-0](/img/structure/B2401254.png)
4-piperidin-1-ylsulfonyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-piperidin-1-ylsulfonyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide” is a complex organic molecule. It contains several functional groups, including two sulfonyl groups attached to piperidine rings, a benzamide group, and a pyridine ring . These functional groups suggest that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of two sulfonyl groups attached to piperidine rings could potentially influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the other reactants present. The sulfonyl groups, benzamide group, and pyridine ring could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms and the sulfonyl groups could potentially make this compound quite polar .Scientific Research Applications
Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives, including compounds structurally related to 4-piperidin-1-ylsulfonyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide, and evaluated them for anti-acetylcholinesterase (AChE) activity. These compounds demonstrated potential for use as antidementia agents.
Anticancer Activity
Bashandy et al. (2011) conducted a study on novel sulfones with structures akin to the compound , evaluating their in vitro anticancer activity against breast cancer cell lines Bashandy et al. (2011).
Antioxidant and Anticholinesterase Activity
Karaman et al. (2016) researched sulfonyl hydrazone and piperidine derivatives, assessing their antioxidant capacity and anticholinesterase activity Karaman et al. (2016).
Serotonin 4 Receptor Agonism
Sonda et al. (2004) synthesized benzamide derivatives with a piperidine structure for their effect on gastrointestinal motility, revealing potential as serotonin 4 receptor agonists Sonda et al. (2004).
Antimicrobial Studies
Patel and Agravat (2009) studied pyridine derivatives for their antimicrobial activity Patel and Agravat (2009). In addition, Khalid et al. (2016) synthesized oxadiazole derivatives with piperidine structure and evaluated their antimicrobial effectiveness Khalid et al. (2016).
Insecticidal Activity
Jiang et al. (2013) synthesized α-aminophosphonates with a piperidinyl structure and reported their insecticidal activities against certain pests Jiang et al. (2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5S2/c33-28(22-9-13-25(14-10-22)38(34,35)31-18-3-1-4-19-31)30-24-11-15-26(16-12-24)39(36,37)32-20-5-2-8-27(32)23-7-6-17-29-21-23/h6-7,9-17,21,27H,1-5,8,18-20H2,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBOUHHHQMHHEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione](/img/structure/B2401175.png)
![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline](/img/structure/B2401176.png)
![2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2401178.png)

![[(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2401180.png)
![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2401182.png)
![N-Methyl-N-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2401184.png)
![7-chloro-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2401186.png)

![5-bromo-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2401190.png)

![N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide](/img/structure/B2401193.png)
